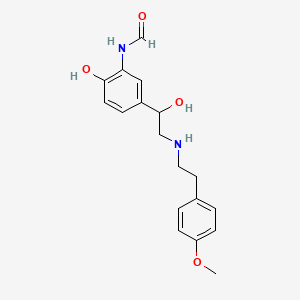

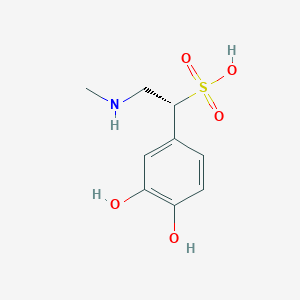

5-Dimethylaminobutyryl citalopram

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Analytical Testing

5-Dimethylaminobutyryl Citalopram Oxalate is used in analytical testing to detect, identify, and measure pharmaceutical impurities . This is crucial in ensuring the quality and safety of medicines.

Early Formulation Feasibility Studies

This compound can be used to conduct analytical tests during early formulation feasibility studies . This helps in the initial stages of drug development.

Stress Studies

5-Dimethylaminobutyryl Citalopram Oxalate can be used to determine degradation impurities produced during stress studies . This is important in understanding how a drug substance degrades under various conditions.

Analytical Method Development

This compound can be used to develop, validate, and transfer analytical methods . This is a critical part of ensuring that a drug product meets the necessary quality standards.

Spiking Studies

5-Dimethylaminobutyryl Citalopram Oxalate can be used to perform spiking studies during process R&D to demonstrate depletion upon recrystallization . This helps in optimizing the drug manufacturing process.

Retention Time and Spectra Recording

This compound can be used to record retention times and/or spectra . This is useful in chromatographic analysis and spectral studies.

Determining Relative Response Factors

5-Dimethylaminobutyryl Citalopram Oxalate can be used to determine relative response factors . This is important in quantitative analysis of drug substances.

Identifying Unknown Impurities

This compound can be used to identify unknown impurities that formed during ICH stability conditions . This is crucial in ensuring the stability of a drug substance.

Mécanisme D'action

Target of Action

5-Dimethylaminobutyryl Citalopram is a derivative of Citalopram, which is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . The primary target of this compound is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin (5-HT), a neurotransmitter that regulates mood, appetite, and sleep .

Mode of Action

The compound enhances serotonergic transmission through the inhibition of serotonin reuptake . Specifically, it has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors . This selective inhibition of serotonin reuptake leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by 5-Dimethylaminobutyryl Citalopram is the serotonergic pathway. By inhibiting the reuptake of serotonin, the compound increases the availability of serotonin in the synaptic cleft . This can lead to downstream effects such as mood elevation, reduced anxiety, and improved sleep patterns, which are beneficial in the treatment of depression .

Pharmacokinetics

Considering its structural similarity to citalopram, it’s plausible that it may share similar absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The molecular and cellular effects of 5-Dimethylaminobutyryl Citalopram’s action primarily involve the potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT) . This can lead to an improvement in depressive symptoms, given the critical role of serotonin in mood regulation .

Propriétés

IUPAC Name |

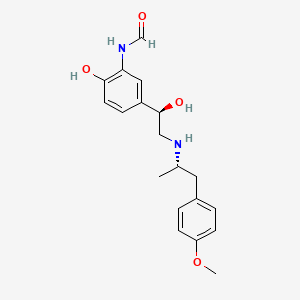

4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FN2O2/c1-27(2)15-5-7-24(29)19-8-13-23-20(17-19)18-30-25(23,14-6-16-28(3)4)21-9-11-22(26)12-10-21/h8-13,17H,5-7,14-16,18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRPROCETRZTEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)C1=CC2=C(C=C1)C(OC2)(CCCN(C)C)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1329745-98-3 |

Source

|

| Record name | 5-Dimethylaminobutyryl citalopram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329745983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-DIMETHYLAMINOBUTYRYL CITALOPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QX66DW22E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

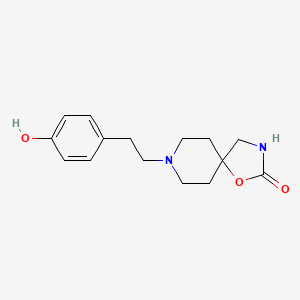

![8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602107.png)

![8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602109.png)